(1R)-1-(1,3-thiazol-5-yl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c1-2-5(7)6-3-8-4-9-6/h3-5H,2,7H2,1H3/t5-/m1/s1 |
InChI Key |
UWMSEEVEIGMHRK-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](C1=CN=CS1)N |
Canonical SMILES |
CCC(C1=CN=CS1)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 1r 1 1,3 Thiazol 5 Yl Propan 1 Amine
Reactivity of the Thiazole (B1198619) Ring System
Electrophilic aromatic substitution (EAS) reactions on the thiazole nucleus are governed by the inherent electron distribution within the ring.
Positional Selectivity : The calculated π-electron density indicates that the C5 position is the most favorable site for electrophilic substitution. chemicalbook.comwikipedia.orgnumberanalytics.com Common EAS reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com
Influence of Substituents : In the case of (1R)-1-(1,3-thiazol-5-yl)propan-1-amine, the C5 position is already occupied. Electrophilic attack on an already substituted C5-position is generally unfavorable. pharmaguideline.com While the alkyl group at C5 is weakly electron-donating, its primary role is blocking this most reactive site. Therefore, forcing conditions would be required to induce substitution at other, less reactive positions like C4. Thiazole itself can be resistant to electrophilic attack, sometimes requiring harsh conditions like vapor-phase bromination to achieve substitution. ias.ac.in
Table 1: General Reactivity of the Thiazole Ring
| Reaction Type | Preferred Position | Rationale | Typical Conditions |
| Electrophilic Substitution | C5 | Highest π-electron density chemicalbook.comwikipedia.org | Lewis acids, strong acids (e.g., HNO₃/H₂SO₄) numberanalytics.com |
| Nucleophilic Substitution | C2 | Most electron-deficient carbon chemicalbook.compharmaguideline.com | Strong nucleophiles or ring activation (e.g., N-alkylation) pharmaguideline.com |
| Deprotonation | C2 | Most acidic proton wikipedia.orgpharmaguideline.com | Strong bases (e.g., n-butyllithium) pharmaguideline.comslideshare.net |
The electron-deficient nature of the C2 carbon, influenced by the adjacent electronegative nitrogen atom, makes it the principal target for nucleophilic attack. chemicalbook.compharmaguideline.comias.ac.in
Direct Nucleophilic Attack : This reaction generally requires a potent nucleophile or prior activation of the thiazole ring. pharmaguideline.com Ring activation can be achieved by quaternizing the ring nitrogen, which increases the acidity of the C2 proton and enhances the electrophilicity of the C2 carbon. pharmaguideline.com
Metalation : The proton at the C2 position is the most acidic proton on the thiazole ring. nih.gov It can be removed by strong organometallic bases, such as n-butyllithium, to generate a C2-lithiated species. pharmaguideline.comslideshare.net This carbanion is a powerful nucleophile that can subsequently react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides, allowing for functionalization at the C2 position. pharmaguideline.com
Under specific, often vigorous, conditions, the thiazole ring can undergo reactions that lead to the cleavage of the heterocyclic system.
Reductive Cleavage : The thiazole ring is generally stable to many reducing agents and catalytic hydrogenation with platinum. pharmaguideline.com However, treatment with Raney nickel can induce desulfurization, leading to the opening and subsequent degradation of the ring. pharmaguideline.comslideshare.net
Cycloaddition Reactions : Thiazoles can participate in cycloaddition reactions, though often requiring high temperatures due to the stability of the aromatic ring. wikipedia.org For instance, Diels-Alder reactions with alkynes can lead to a pyridine (B92270) product following the extrusion of the sulfur atom from an intermediate. wikipedia.org While not a common reaction for this specific compound, it illustrates a potential reactivity pathway for the core thiazole structure.
Reactivity of the Chiral Amine Moiety
The (1R)-1-propan-1-amine group is a primary chiral amine. Its reactivity is dominated by the nucleophilic character of the nitrogen atom's lone pair of electrons. libretexts.org
One of the most fundamental reactions of primary amines is their acylation to form amides. This reaction is crucial in peptide synthesis and the construction of many pharmaceutical agents. ucl.ac.ukbath.ac.uk this compound serves as a key intermediate in the synthesis of the HIV protease inhibitor Ritonavir, where it undergoes such a transformation. nih.gov
The direct condensation of a carboxylic acid and an amine to form an amide involves the elimination of water and is often thermodynamically unfavorable, requiring activation. bath.ac.uk
Activation of Carboxylic Acids : To facilitate amide bond formation, the carboxylic acid is typically converted into a more reactive derivative. Common methods include:
Acyl Chlorides : The carboxylic acid is treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride, which readily reacts with the amine. libretexts.orgrsc.org
Coupling Reagents : A wide array of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU), are used to activate the carboxylic acid in situ. ucl.ac.uk
Catalytic Methods : Direct amidation can be achieved using catalysts. For example, titanium tetrachloride (TiCl₄) can mediate the one-pot condensation of carboxylic acids and amines. nih.gov
Table 2: Selected Methods for Amide Bond Formation
| Method | Reagent(s) | Description |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts the carboxylic acid to a highly reactive acyl chloride intermediate prior to reaction with the amine. rsc.org |
| Carbodiimide Coupling | EDC, DCC | Activates the carboxylic acid to form a reactive O-acylisourea intermediate that is then attacked by the amine. ucl.ac.uk |
| Phosphonium/Uronium Salt Coupling | HATU, HBTU | Forms a highly reactive activated ester in situ, promoting efficient coupling even with hindered substrates. ucl.ac.uk |
| Lewis Acid Catalysis | Titanium tetrachloride (TiCl₄) | Mediates the direct condensation of the carboxylic acid and amine. nih.gov |
Primary amines react with the carbonyl group of aldehydes and ketones in a reversible, acid-catalyzed nucleophilic addition-elimination reaction to form imines (Schiff bases). chemistrysteps.comwikipedia.orgucalgary.ca
The mechanism proceeds in two main stages:
Carbinolamine Formation : The nucleophilic amine attacks the electrophilic carbonyl carbon. This is followed by proton transfers to yield a neutral tetrahedral intermediate called a carbinolamine. chemistrysteps.comyoutube.com
Dehydration to Imine : Under mild acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). chemistrysteps.comucalgary.ca The nitrogen's lone pair then assists in the elimination of water, forming a protonated imine (an iminium ion). Subsequent deprotonation yields the final imine product. ucalgary.cayoutube.com
The equilibrium of this reaction can be shifted toward the product by removing water as it is formed, for example, by azeotropic distillation or the use of dehydrating agents. wikipedia.org
Table 3: Mechanistic Steps of Imine Formation
| Step | Description | Intermediate(s) |
| 1. Nucleophilic Attack | The primary amine's nitrogen attacks the carbonyl carbon. youtube.com | Zwitterionic adduct |
| 2. Proton Transfer | Protons are transferred to neutralize the charges, forming a carbinolamine. chemistrysteps.com | Carbinolamine |
| 3. Protonation of Oxygen | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. ucalgary.ca | Protonated Carbinolamine |
| 4. Elimination of Water | The lone pair on the nitrogen expels the water molecule. chemistrysteps.comucalgary.ca | Iminium ion |
| 5. Deprotonation | A base removes a proton from the nitrogen to form the neutral imine. ucalgary.ca | Imine |
This reaction is the basis for reductive amination, where the intermediate iminium ion or the final imine is reduced in situ (e.g., with sodium cyanoborohydride) to yield a secondary amine. youtube.com
Acylation and Alkylation at the Amine Nitrogen
The primary amine functionality of this compound is a key site for synthetic modification through acylation and alkylation reactions. These transformations are fundamental for creating amides and secondary or tertiary amines, respectively, which are prevalent structures in pharmaceuticals and functional materials.
Acylation: The reaction of the amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) yields the corresponding N-acyl derivatives (amides). researchgate.net The reaction with an acyl chloride, for instance, is typically performed in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. hud.ac.uk A general one-pot synthesis of amides from carboxylic acids and amines can also be achieved using reagents like thionyl chloride or titanium tetrachloride (TiCl₄) to activate the carboxylic acid. researchgate.netnih.gov The conditions for these reactions are generally mild, which helps in preserving the stereochemical integrity of the chiral center in the starting amine. nih.gov
The choice of solvent and activating agent can significantly influence the reaction's efficiency. For example, dipolar aprotic solvents are often employed, and various condensing agents are available for amide bond formation from carboxylic acids. hud.ac.uk
Interactive Data Table: General Conditions for Amide Synthesis
| Acylating Agent | Activating/Coupling Reagent | Base | Solvent | Typical Conditions |
| Acyl Chloride | None needed | Triethylamine, Pyridine | Dichloromethane, Cyrene™ | 0 °C to room temperature |
| Carboxylic Acid | SOCl₂ | Amine substrate acts as base | Dichloromethane | Room temperature |
| Carboxylic Acid | TiCl₄ | Pyridine | Pyridine | 85 °C |
| Carboxylic Acid | DCC, EDCl, HATU, etc. | Hünig's base, NMM | DMF, CH₂Cl₂ | Varies with reagent |
This table represents common conditions for acylation reactions of primary amines and is applicable to this compound.
Alkylation: N-alkylation of primary amines with alkyl halides can be challenging to control, as the reaction tends to proceed to form mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.com However, methods for selective mono-N-alkylation have been developed. For instance, using cesium hydroxide (B78521) as a promoter has been shown to be highly chemoselective for monoalkylation over dialkylation. organic-chemistry.org
Alternative green methods involve the N-alkylation of amines with alcohols, catalyzed by transition metal complexes, such as those of iridium or ruthenium. organic-chemistry.orgnih.gov These reactions often proceed via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. Microwave-assisted N-alkylation in aqueous media provides another efficient and environmentally benign approach to synthesizing tertiary amines from primary amines and alkyl halides. researchgate.net The thiazole ring in the substrate is generally stable under these conditions. pharmaguideline.com
Interactive Data Table: Selected Methods for N-Alkylation of Primary Amines
| Alkylating Agent | Catalyst/Promoter | Base | Solvent | Key Features |
| Alkyl Halide | Cesium Hydroxide | CsOH | DMF, DMSO | Selective mono-alkylation |
| Alcohol | NHC–Ir(III) or NHC–Ru(II) Complex | KOtBu | Toluene, Dioxane | Green method, atom-economical |
| Alkyl Halide | None (Microwave) | Water can act as base | Water | Catalyst-free, rapid |
This table illustrates representative methods for the N-alkylation of primary amines, which can be applied to this compound.
Reaction Mechanisms and Intermediates
The utility of this compound in asymmetric synthesis stems from its ability to transfer chiral information to a new stereocenter during a chemical reaction. This is achieved through its temporary incorporation into a substrate, where it acts as a chiral auxiliary, or its use as a chiral ligand for a metal catalyst. Understanding the reaction mechanisms and the nature of the transition states is crucial for predicting and controlling the stereochemical outcome.
When employed as a ligand in transition-metal catalysis, this compound can coordinate to a metal center, creating a chiral environment. The catalytic cycle for such a reaction, for example, an asymmetric reduction or C-C bond formation, would involve several key steps:
Catalyst Activation: The chiral amine ligand coordinates to the metal precursor to form the active chiral catalyst.
Substrate Coordination: The prochiral substrate binds to the chiral metal complex in a specific orientation dictated by steric and electronic interactions with the ligand.
Stereo-determining Step: The chemical transformation (e.g., hydride transfer, nucleophilic attack) occurs within the chiral pocket of the catalyst, leading to the preferential formation of one enantiomer of the product.
Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active catalyst to begin a new cycle.
The efficiency and enantioselectivity of the catalytic process are dependent on the stability of the catalytic species and the energy differences between the diastereomeric transition states leading to the different product enantiomers. nih.gov The thiazole nitrogen, in addition to the amine nitrogen, could potentially coordinate to the metal, creating a bidentate ligand and a more rigid, predictable chiral environment.
When used as a chiral auxiliary, the amine is first covalently attached to a substrate, for example, by forming an amide with a carboxylic acid. Subsequent reactions, such as alkylation or aldol (B89426) additions at the α-carbon of the carbonyl group, are then directed by the chiral auxiliary. wikipedia.orgspringerprofessional.de
The stereochemical outcome is rationalized by considering transition state models. For acylated derivatives of chiral amines, chelated transition states are often invoked. figshare.comresearchgate.net For instance, in an enolate alkylation, a Lewis acid (like TiCl₄ or a lithium cation) can coordinate to both the carbonyl oxygen of the amide and a heteroatom on the auxiliary (potentially the thiazole nitrogen or sulfur). This coordination locks the conformation of the enolate and the auxiliary into a rigid structure. The electrophile then approaches from the less sterically hindered face, leading to a highly diastereoselective reaction. figshare.comresearchgate.net
Key factors influencing stereochemical control include:
Steric Hindrance: The bulky thiazolylpropyl group will effectively shield one face of the reactive intermediate (e.g., an enolate), directing the incoming electrophile to the opposite face.
Chelation: The potential for the thiazole ring to act as a chelating group with a metal cation can create a rigid, planar transition state, enhancing facial discrimination.
A-strain (Allylic Strain): Conformational preferences in the transition state, minimizing steric interactions, play a crucial role in determining the final stereochemistry.
After the stereocenter is set, the chiral auxiliary can be cleaved from the product, often under mild conditions, and potentially recovered for reuse. wikipedia.org The predictability afforded by these transition state models is a cornerstone of modern asymmetric synthesis. nih.gov
Utilization As a Chiral Building Block in Complex Molecule Synthesis
Role in Asymmetric Transformations
The primary role of (1R)-1-(1,3-thiazol-5-yl)propan-1-amine in asymmetric transformations is to act as a carrier of chirality. In multi-step syntheses, it is incorporated as a key fragment, establishing a specific stereocenter that is preserved throughout subsequent chemical modifications. This approach is fundamental to asymmetric synthesis, a field dedicated to the preparation of enantiomerically pure compounds. nih.gov By using this pre-defined chiral building block, chemists can avoid complex and often lower-yielding asymmetric reactions later in the synthetic sequence, leading to a more efficient and controlled process.
The thiazole (B1198619) moiety itself is a critical pharmacophore found in numerous biologically active compounds, including many approved drugs. nih.govresearchgate.netresearchgate.net The combination of the chiral amine and the thiazole ring in a single building block allows for the direct installation of two important structural features required for the biological activity of the final target molecule.
Synthesis of Optically Pure High-Added-Value Chemicals
The application of this compound is most prominently documented in the synthesis of complex pharmaceuticals, where optical purity is a critical requirement.
This chiral amine is a key intermediate in the synthesis of Sotorasib (formerly AMG 510), a groundbreaking, FDA-approved anticancer agent. nih.gov Sotorasib is the first drug to successfully target the KRAS G12C mutation, which was long considered "undruggable" and is a driver in many solid tumors. nih.govresearchgate.netdrugbank.com
The synthesis of Sotorasib involves the construction of a complex, atropisomeric quinazolinone core. researchgate.netacs.org The this compound fragment is crucial for building the side chain that ultimately binds to the cysteine-12 residue of the mutant KRAS protein. researchgate.net The specific 'R' configuration of the amine's stereocenter is essential for the correct orientation of the molecule within the protein's binding pocket, highlighting the importance of using this specific enantiomerically pure building block. The synthesis illustrates how a relatively simple chiral molecule serves as a foundational element for assembling a highly complex and therapeutically significant drug.
| Drug Target | Compound Class | Key Chiral Building Block | Therapeutic Area |
| KRAS G12C | Covalent Inhibitor | This compound moiety | Oncology (Non-Small Cell Lung Cancer) |
This table summarizes the role of the chiral amine building block in the context of the pharmaceutical agent Sotorasib (AMG 510).
While the thiazole ring is found in some agrochemicals, the specific use of this compound in this sector is not widely reported in the available literature. nih.gov
The 1,3-thiazole ring is a structural motif present in a variety of natural products, many of which exhibit significant biological activity. nih.govresearchgate.netresearchgate.netbeilstein-journals.org These compounds are often characterized by complex architectures and multiple stereocenters. However, based on a review of the scientific literature, the specific application of this compound as a building block in the total synthesis of natural products has not been prominently documented. Synthetic strategies for natural products containing thiazoles often involve forming the thiazole ring at a later stage of the synthesis rather than introducing it via a pre-formed chiral building block like this one.
Applications as Chiral Ligands or Organocatalysts in Asymmetric Catalysis
Chiral primary amines are a well-established class of organocatalysts used to promote a wide range of enantioselective reactions. nih.gov They often operate by forming chiral iminium ions or enamines as reactive intermediates. Furthermore, molecules containing heterocyclic nitrogen and sulfur atoms can act as ligands for metal catalysts in asymmetric catalysis. nih.gov
Despite the structural features of this compound being suitable for these applications, there is no significant body of research describing its use as a chiral ligand or a primary amine organocatalyst in asymmetric catalysis. nih.govnih.govbeilstein-journals.org Its utility appears to be primarily focused on its role as a structural intermediate rather than as a catalytic agent.
Development of Advanced Intermediates
This compound is itself an advanced intermediate, meaning it is a product of a multi-step synthesis designed for use in a subsequent, more complex synthesis. Its primary function is to be converted into other, even more complex intermediates en route to a final target.
In the manufacturing process of Sotorasib, for example, this chiral amine is not the final piece added but is instead used to construct a larger, more functionalized side-chain intermediate. This advanced intermediate is then coupled to the core heterocyclic structure of the drug in the later stages of the synthesis. nih.govresearchgate.net This strategy, where complex fragments of a target molecule are synthesized separately and then joined together (a convergent synthesis approach), is a common and efficient method for producing complex pharmaceuticals.
Derivatization Strategies and Analog Development of 1r 1 1,3 Thiazol 5 Yl Propan 1 Amine
Substitution at the Thiazole (B1198619) Ring
The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the nitrogen and sulfur atoms. wikipedia.org The electron density of the ring dictates the preferred positions for substitution. Calculated pi-electron density shows that the C5 position is the primary site for electrophilic substitution, while the C2 position is more susceptible to deprotonation and subsequent nucleophilic attack. wikipedia.org Since the parent compound is already substituted at C5, derivatization efforts typically target the C2 and C4 positions.
Introduction of Methyl, Halogen, and Other Functional Groups
The introduction of various functional groups onto the thiazole ring can significantly alter the molecule's properties. Electrophilic substitution reactions are a common method for this purpose. numberanalytics.com
Halogenation : The thiazole ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com For a 5-substituted thiazole, these reactions would likely occur at the C2 or C4 position, depending on the reaction conditions and the directing effects of the existing side chain.
Nitration and Sulfonation : Under acidic conditions, thiazoles can undergo nitration and sulfonation, typically at the C5 position. pharmaguideline.com However, with the C5 position occupied, these reactions may proceed at other available positions, though potentially requiring harsher conditions.
Methylation and Acylation : Friedel-Crafts type reactions can introduce methyl or acyl groups onto the ring. numberanalytics.com The presence of activating groups facilitates these electrophilic substitutions. pharmaguideline.com
| Substitution Type | Typical Reagents | Target Position (on 5-substituted thiazole) |
| Bromination | N-Bromosuccinimide (NBS) | C2 or C4 |
| Chlorination | N-Chlorosuccinimide (NCS) | C2 or C4 |
| Nitration | HNO₃/H₂SO₄ | C2 or C4 |
| Acylation | Acyl chloride / Lewis Acid | C2 or C4 |
Functionalization of the Propan-1-amine Chain
The primary amine of the propan-1-amine moiety is a key site for derivatization, offering a handle for a variety of chemical transformations.
N-Substitution of the Amine Moiety
The nucleophilic nature of the primary amine allows for straightforward reactions to produce secondary or tertiary amines, amides, and other derivatives. libretexts.org
N-Alkylation : The amine can be alkylated using alkyl halides. wikipedia.org This reaction proceeds via an SN2 mechanism. libretexts.org To control the degree of alkylation and avoid the formation of mixtures of secondary, tertiary, and quaternary ammonium (B1175870) salts, specific strategies can be employed, such as using a large excess of the initial amine or employing a competitive deprotonation/protonation strategy. libretexts.orgresearchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled mono-alkylation.
N-Acylation : Reaction with acyl chlorides or acid anhydrides readily converts the primary amine into a stable N-substituted amide. fiveable.me This is a common derivatization technique used to modify the amine's basicity and introduce a variety of functional groups. researchgate.net For example, reacting the amine with acetyl chloride would yield the corresponding N-acetyl derivative.
| Derivative Type | Reagent Class | Example Reagent | Functional Group Formed |
| N-Alkyl | Alkyl Halide | Methyl Iodide | Secondary Amine |
| N-Acyl (Amide) | Acyl Chloride | Acetyl Chloride | -NH-C(O)-CH₃ |
| N-Acyl (Amide) | Acid Anhydride | Acetic Anhydride | -NH-C(O)-CH₃ |
| N-Sulfonyl (Sulfonamide) | Sulfonyl Chloride | Tosyl Chloride | -NH-SO₂-Ar |
Extension of the Alkyl Chain
Creating analogs with alkyl chains longer than the propyl group in the parent compound, such as butyl, pentyl, or branched chains, requires modification of the synthetic route rather than direct extension of the existing chain. The length of the alkyl chain can impact molecular properties and interactions. nih.gov Synthesis of these analogs would typically involve starting with a different precursor during the initial formation of the molecule. For instance, in a synthetic pathway where the side chain is introduced via a ketone precursor, using a ketone with a longer alkyl chain (e.g., 1-(1,3-thiazol-5-yl)butan-1-one) would lead to the corresponding amine with an extended chain after reductive amination. Research on related thiazole structures has shown that varying the length of N-alkyl substitutions can significantly influence biological activity. acs.org
Synthesis of Fused Thiazole Heterocyclic Systems
The (1R)-1-(1,3-thiazol-5-yl)propan-1-amine core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Such structures are of interest as they create rigid, three-dimensional scaffolds. The synthesis of fused-thiazole derivatives can be achieved through various cyclization and condensation reactions. nih.govacs.org
One common strategy involves multicomponent reactions where a 2-aminothiazole (B372263) derivative reacts with other reagents to build a new ring fused to the thiazole core. nih.gov For example, 2-aminothiazoles can react with dienophiles or Michael acceptors to form fused thiazolo-pyrimidine systems. nih.gov Domino reactions, where a sequence of reactions occurs in one pot, provide an efficient route to these complex structures. wjrr.orgorganic-chemistry.org A domino alkylation-cyclization of propargyl bromides with thioureas is a known method for synthesizing 2-aminothiazoles, which can be precursors to fused systems. organic-chemistry.org The functional groups on the parent molecule, particularly the amine, could potentially participate in intramolecular cyclization reactions with a suitably placed electrophile on the thiazole ring to generate these fused systems. The development of novel domino reactions using readily available starting materials is an active area of research for generating libraries of fused-thiazole molecules. nih.gov
Click Chemistry Approaches for Conjugation and Probe Development
Click chemistry offers a powerful and efficient methodology for the derivatization of this compound, enabling its conjugation to a wide array of molecules and the development of specialized probes. This strategy relies on bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The primary amine group of this compound serves as a key functional handle for introducing the necessary components for click chemistry, typically an azide (B81097) or a terminal alkyne.
The most prominent of these methods is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole ring to link two molecules. To employ this, the amine can be acylated with a reagent containing a terminal alkyne, such as pent-4-ynoic acid, or an azide-containing counterpart. This functionalized intermediate is then ready to be "clicked" onto a partner molecule bearing the complementary functional group. This partner could be a biomolecule (like a peptide or oligonucleotide), a fluorescent dye for imaging, or a solid support for affinity chromatography. The resulting triazole linker is exceptionally stable under a variety of physiological conditions. nih.govthermofisher.comnih.gov
Alternatively, copper-free click chemistry variants, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be utilized. This is particularly advantageous for applications in living cells where the cytotoxicity of copper is a concern. nih.gov In this approach, the amine would be derivatized with a strained cyclooctyne, such as a dibenzocyclooctyne (DIBO) reagent. thermofisher.com This derivatized molecule can then react spontaneously with an azide-functionalized partner without the need for a metal catalyst.
These click chemistry approaches allow for the modular construction of complex molecular probes. For instance, a fluorescent probe can be created by conjugating an alkyne-modified this compound with an azide-containing fluorophore like an Alexa Fluor dye. Such probes are invaluable tools for visualizing the localization and interactions of the parent compound within biological systems. nih.gov The development of these tools is critical for elucidating the compound's mechanism of action and identifying its molecular targets.
Table 1: Hypothetical Click Chemistry Components for Derivatization
| Functionalized Amine Derivative | Reaction Partner | Click Chemistry Type | Resulting Conjugate/Probe |
|---|---|---|---|
| (1R)-N-(pent-4-ynoyl)-1-(1,3-thiazol-5-yl)propan-1-amine | Azido-PEG-Biotin | CuAAC | Biotinylated probe for affinity purification |
| (1R)-N-(azidoacetyl)-1-(1,3-thiazol-5-yl)propan-1-amine | Alkyne-modified peptide | CuAAC | Peptide-drug conjugate |
Parallel Synthesis and Combinatorial Libraries of Analogs
Parallel synthesis is a powerful strategy in medicinal chemistry for rapidly generating large numbers of distinct but structurally related compounds, known as a combinatorial library. nih.govresearchgate.net This approach is highly applicable to the development of analogs of this compound to explore structure-activity relationships (SAR) and optimize biological activity. The core structure of the molecule presents several points of diversity that can be systematically varied.
The general strategy involves the use of a common chemical scaffold which is then reacted with a diverse set of building blocks in a parallel fashion, with each reaction occurring in a separate vessel (e.g., a well in a microtiter plate). researchgate.netbioduro.com For analogs of this compound, diversity can be introduced at three main positions:
The Amine Group: The primary amine can be acylated or reductively aminated with a library of carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes/ketones to generate a wide range of amide, sulfonamide, urea, or secondary/tertiary amine derivatives. bioduro.com
The Thiazole Ring: While modifying the core thiazole ring is more complex, analogs can be synthesized from the ground up using different starting materials. For example, variations of the Hantzsch thiazole synthesis allow for the incorporation of different substituents at the C2 and C4 positions of the ring. researchgate.net
The Propyl Side Chain: The ethyl group at the chiral center can be varied by starting the synthesis with different chiral amino acid precursors, leading to analogs with different alkyl or aryl groups at this position.
Both solid-phase and solution-phase synthesis methodologies can be employed. In solid-phase synthesis, the core scaffold is attached to a polymer resin, allowing for the easy addition of reagents and purification by simple washing and filtration steps before the final product is cleaved from the support. nih.gov Solution-phase parallel synthesis often utilizes automated liquid handlers and purification systems, such as preparative HPLC, to manage the large number of individual reactions and products. bioduro.com The creation of such libraries allows for high-throughput screening to identify compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov
Table 2: Example of a Combinatorial Library Design for this compound Analogs
| Scaffold | R¹ Substituent (from Carboxylic Acid) | R² Substituent (at Thiazole C2) | R³ Substituent (at Chiral Center) |
|---|---|---|---|
| Thiazole-propan-amine core | Acetyl | H | Ethyl |
| Thiazole-propan-amine core | Benzoyl | H | Ethyl |
| Thiazole-propan-amine core | Cyclohexanecarbonyl | H | Ethyl |
| Thiazole-propan-amine core | Acetyl | Methyl | Ethyl |
| Thiazole-propan-amine core | Acetyl | Phenyl | Ethyl |
| Thiazole-propan-amine core | Acetyl | H | Isopropyl |
Advanced Spectroscopic and Computational Research on 1r 1 1,3 Thiazol 5 Yl Propan 1 Amine
Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. For (1R)-1-(1,3-thiazol-5-yl)propan-1-amine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ). The protons of the propan-1-amine chain are expected to show distinct signals. The methyl (CH₃) protons would appear as a triplet upfield, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would present a more complex multiplet due to coupling with both the methyl and the methine (CH) protons. The methine proton, being attached to the chiral carbon and adjacent to the nitrogen atom and the thiazole (B1198619) ring, would appear as a multiplet at a downfield position. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration. docbrown.info The protons on the thiazole ring itself have characteristic chemical shifts, typically appearing in the aromatic region. researchgate.net
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The three distinct carbon atoms of the propyl chain would each give a separate signal. The carbon atom of the chiral center (C1) would be influenced by the attached nitrogen and the thiazole ring, shifting it downfield. The thiazole ring itself would show three distinct signals for its carbon atoms (C2, C4, and C5). docbrown.info Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Thiazole H-2 | ~8.5 - 9.0 | Singlet (s) |
| Thiazole H-4 | ~7.5 - 8.0 | Singlet (s) |
| Methine (CH-N) | ~4.0 - 4.5 | Triplet (t) or Multiplet (m) |
| Methylene (CH₂) | ~1.7 - 2.2 | Multiplet (m) |
| Amine (NH₂) | ~1.5 - 3.0 (variable) | Broad Singlet (br s) |
| Methyl (CH₃) | ~0.9 - 1.2 | Triplet (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Thiazole C2 | ~150 - 155 |
| Thiazole C4 | ~140 - 145 |
| Thiazole C5 | ~120 - 125 |
| Methine (C-N) | ~50 - 60 |
| Methylene (CH₂) | ~25 - 35 |
| Methyl (CH₃) | ~10 - 15 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and thiazole ring structures.
The primary amine group (-NH₂) would be identifiable by two medium-intensity peaks in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations. docbrown.info An N-H bending vibration would also be expected around 1650-1580 cm⁻¹. docbrown.info The C-H stretching vibrations of the propyl chain would appear just below 3000 cm⁻¹, while the C-H stretch of the thiazole ring would likely be observed just above 3000 cm⁻¹. The thiazole ring would also produce characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. A C-N stretching vibration from the amine group is expected in the 1220-1020 cm⁻¹ range. docbrown.info
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |
| Thiazole Ring | =C-H Stretch | 3100 - 3000 |
| Propyl Chain | -C-H Stretch | 3000 - 2850 |
| Thiazole Ring | C=N and C=C Stretch | 1600 - 1400 |
| Aliphatic Amine | C-N Stretch | 1220 - 1020 |
| Thiazole Ring | C-S related vibrations | ~700 - 600 |
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound (molecular formula C₆H₁₀N₂S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (monoisotopic mass: 142.0565). The mass spectrum would show a molecular ion peak [M]⁺ at m/z 142. The fragmentation pattern is often predictable. A common fragmentation pathway for primary amines is alpha-cleavage, the breaking of the bond adjacent to the C-N bond. In this case, cleavage of the ethyl group would lead to a stable iminium cation. The most abundant ion peak (base peak) in the mass spectrum of the related compound propylamine (B44156) is at m/z 30, corresponding to [CH₂NH₂]⁺, which forms via alpha-cleavage. docbrown.info For the title compound, a similar cleavage would result in a fragment containing the thiazole ring, which would be significantly stabilized.
Other Techniques
Other analytical techniques can provide complementary structural information.
X-Ray Crystallography: As this compound is a chiral compound, single-crystal X-ray crystallography would be the definitive method to determine its three-dimensional structure. nih.gov This technique can unambiguously establish the absolute configuration of the chiral center, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.com The generation of a suitable crystal is often the rate-limiting step for this analysis. nih.gov
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The thiazole ring, being an aromatic heterocycle, is expected to absorb UV radiation due to π→π* transitions. The absorption maxima (λ_max) would be characteristic of the thiazole chromophore and could be influenced by the solvent polarity. researchgate.netrsc.org Studies on related thiazole derivatives show absorption maxima typically in the UV range, which can shift based on substituents and solvent. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Studies
Computational chemistry provides theoretical insights into molecular structures, properties, and reactivity, complementing experimental data.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for studying the electronic structure and properties of molecules like this compound. researchgate.netepu.edu.iq DFT methods can be used to:
Geometry Optimization: Calculate the lowest energy, three-dimensional conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net
Electronic Properties: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Spectroscopic Prediction: Simulate theoretical NMR chemical shifts and IR vibrational frequencies. epu.edu.iq These predicted spectra can aid in the assignment of experimental signals.
Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule, which helps in understanding its stability and reactivity. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of intermolecular interactions. mdpi.com
These computational approaches provide a deeper understanding of the molecule's intrinsic properties that are not always accessible through experimental methods alone. mdpi.com
Based on a comprehensive search of available scientific literature, there is currently no specific published advanced spectroscopic and computational research focused solely on the chemical compound This compound .
The search for scholarly articles detailing the molecular structure optimization, electronic structure analysis, stereochemical conformation, energy minimization, and prediction of spectroscopic parameters for this particular molecule did not yield any dedicated studies. While research exists for other derivatives of thiazole and similar chemical structures, providing an analysis based on these related compounds would not adhere to the strict requirement of focusing exclusively on "this compound".
Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables without resorting to speculation or fabricating data, which would compromise the scientific accuracy and integrity of the content. Further research and publication on this specific compound are needed before a comprehensive article as outlined can be produced.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enantioselective Synthesis
The precise control of stereochemistry is paramount in the synthesis of chiral amines. Future research will undoubtedly focus on developing more efficient, selective, and sustainable catalytic systems for producing (1R)-1-(1,3-thiazol-5-yl)propan-1-amine with high enantiopurity.
Key areas of development include:
Asymmetric Hydrogenation: While established, there is room for innovation in catalysts for the asymmetric hydrogenation of corresponding imine or enamine precursors. Research into non-precious metal catalysts (e.g., based on iron, cobalt, or manganese) is a growing trend, aiming to replace expensive and rare metals like rhodium and ruthenium.
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical catalysis. Transaminases (TAs) are particularly promising for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com Future work will involve enzyme engineering and directed evolution to create bespoke transaminases with enhanced activity, stability, and substrate specificity for the ketone precursor of the target amine.
Organocatalysis: Chiral Brønsted acids and other organocatalysts are powerful tools for enantioselective synthesis. nih.gov Developing novel organocatalytic systems for the reductive amination of 1-(1,3-thiazol-5-yl)propan-1-one could provide a metal-free, operationally simple route to the desired (R)-enantiomer.
| Catalytic System | Catalyst Type | Key Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Hydrogenation | Transition Metal Complexes (e.g., Fe, Co, Mn) | Cost-effective, sustainable | Ligand design for improved enantioselectivity and activity |
| Biocatalysis | Engineered Transaminases (TAs) | High enantioselectivity, mild reaction conditions, green | Enzyme screening and directed evolution for substrate specificity |
| Organocatalysis | Chiral Phosphoric Acids, Proline Derivatives | Metal-free, robust, tolerant to functional groups | Development of new catalysts for asymmetric reductive amination |
Exploration of New Derivatization Pathways
The primary amine and the thiazole (B1198619) ring of this compound are both amenable to chemical modification, offering vast opportunities for creating libraries of new compounds. Future research will explore novel and efficient derivatization strategies.
Amine Functionalization: Beyond simple acylation or alkylation, new methods for C-N bond formation will be explored. This includes transition-metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or vinyl groups, and multicomponent reactions that can rapidly build molecular complexity. researchgate.net
Thiazole Ring Modification: The thiazole ring can undergo various transformations. Future work could focus on regioselective C-H activation and functionalization at the C2 and C4 positions, allowing for the introduction of diverse substituents. This avoids the need for de novo synthesis of substituted thiazoles for each new analogue.
Late-Stage Functionalization: Developing methods for late-stage derivatization is a major trend. This would allow for the modification of complex molecules containing the this compound core at a late step in a synthetic sequence, rapidly generating analogues for structure-activity relationship (SAR) studies.
| Reaction Site | Reaction Type | Potential Reagents/Catalysts | Outcome |
|---|---|---|---|
| Propan-1-amine | N-Arylation | Aryl halides, Palladium or Copper catalysts | Synthesis of N-aryl derivatives |
| Propan-1-amine | Reductive Amination | Aldehydes/Ketones, Reducing agents | Synthesis of N-alkyl derivatives |
| Thiazole Ring (C2/C4) | C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Direct introduction of functional groups |
| Thiazole Ring | Electrophilic Substitution | Halogenating agents, Nitrating agents | Introduction of electron-withdrawing groups |
Advanced Computational Modeling for Reaction Prediction and Mechanism Understanding
Computational chemistry is an increasingly indispensable tool in modern synthetic chemistry. For this compound, computational modeling can accelerate the development of synthetic routes and provide deep mechanistic insights.
Predicting Enantioselectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of catalytic enantioselective reactions. This allows for the rational design of catalysts and ligands that will favor the formation of the desired (R)-enantiomer.
Mechanism Elucidation: Computational studies can help elucidate the mechanisms of complex reactions, including multicomponent and cascade reactions involving the target molecule. nih.gov Understanding the reaction pathway is crucial for optimizing reaction conditions and suppressing side reactions.
Screening Reaction Conditions: Machine learning algorithms, trained on experimental data, could be used to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis and derivatization of the target amine, reducing the need for extensive empirical screening.
| Computational Method | Application Area | Objective |
|---|---|---|
| Density Functional Theory (DFT) | Catalyst Design | Model transition states to predict and rationalize enantioselectivity |
| Molecular Dynamics (MD) | Enzyme-Substrate Interactions | Understand the binding of precursors in biocatalytic systems |
| Machine Learning (ML) | Reaction Optimization | Predict optimal reaction conditions from large datasets |
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput experimentation.
The synthesis of this compound and its derivatives is well-suited for this technology. For instance, multistep sequences, such as the Hantzsch thiazole synthesis followed by asymmetric reduction and derivatization, can be performed in a continuous, uninterrupted microreactor sequence. nih.govnih.gov This approach minimizes the handling of hazardous intermediates and allows for rapid production and optimization. syrris.com
Automated synthesis platforms integrated with real-time reaction monitoring (e.g., using in-line IR or NMR spectroscopy) will enable the rapid optimization of reaction conditions and the creation of compound libraries with minimal manual intervention. dtu.dkamidetech.com
| Advantage | Description | Relevance to Target Compound |
|---|---|---|
| Enhanced Safety | Small reaction volumes and efficient heat dissipation minimize risks associated with exothermic reactions or hazardous reagents. | Important for multi-step syntheses involving potentially unstable intermediates. |
| Improved Efficiency | Precise control over reaction time, temperature, and mixing leads to higher yields and purities. nih.gov | Crucial for achieving high enantiopurity in catalytic asymmetric synthesis. |
| Scalability | Production can be scaled up by running the flow reactor for longer periods ("scaling out") without re-optimization. | Facilitates seamless transition from laboratory-scale synthesis to larger-scale production. |
| Automation | Integration with robotic systems allows for high-throughput synthesis and optimization. dtu.dk | Enables rapid generation of derivative libraries for biological screening. |
Discovery of Novel Reactivity Patterns
Exploring the fundamental reactivity of this compound can unlock new synthetic pathways and lead to the discovery of novel molecular scaffolds.
Cascade Reactions: Designing one-pot reactions where the initial product of a derivatization undergoes a subsequent spontaneous transformation can lead to the efficient construction of complex heterocyclic systems. For example, an initial N-alkylation with a bifunctional electrophile could be followed by an intramolecular cyclization involving the thiazole ring.
Photoredox Catalysis: The use of visible light to initiate novel transformations is a rapidly expanding area of organic synthesis. Investigating the reactivity of the target amine and its derivatives under photoredox conditions could uncover new C-C and C-N bond-forming reactions that are not accessible through traditional thermal methods.
Multicomponent Reactions (MCRs): Using the amine as a component in MCRs, such as the Ugi or Passerini reactions, can generate highly complex and diverse molecular structures in a single step. researchgate.net This is a powerful strategy for rapidly building libraries of drug-like molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
